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4-(1,3-Dioxan-2-yl)phenylZinc bromide

Cat. No.: B14885347
M. Wt: 308.5 g/mol
InChI Key: MCKQRCFECGBQQN-UHFFFAOYSA-M
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Description

Significance in Modern Organic Synthesis

The importance of functionalized organozinc reagents in modern organic synthesis lies in their ability to form new carbon-carbon bonds with high precision and efficiency. organicreactions.org They are most prominently used in palladium-catalyzed cross-coupling reactions, famously known as the Negishi coupling, which connects an organozinc compound with an organic halide. wikipedia.org This reaction is exceptionally versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms, a feature not common to all palladium-catalyzed methods. wikipedia.org The high functional group tolerance of organozinc reagents means they can be used in the later stages of complex syntheses without the need for extensive protection and deprotection steps. organicreactions.orgnih.gov This capability makes them ideal for the synthesis of natural products and drug-like molecules. researchgate.netorganicreactions.org Furthermore, their moderate reactivity allows for unique tandem reactions where multiple transformations occur in a single pot, enhancing synthetic efficiency. rsc.org

Historical Context and Evolution of Organozinc Chemistry

The field of organometallic chemistry began with the synthesis of the first organozinc compound, diethylzinc (B1219324), by Edward Frankland in 1848-1849. wikipedia.orgdigitellinc.comacs.org This discovery was a cornerstone for the development of the theory of valence. digitellinc.com Early applications in the 19th and early 20th centuries included the synthesis of alcohols and ketones. digitellinc.comlibretexts.org Key developments that cemented the role of organozinc reagents in the synthetic chemist's toolbox include the Reformatsky reaction, which utilizes zinc enolates, and the Simmons-Smith reaction for cyclopropane (B1198618) synthesis using iodomethylzinc derivatives. wikipedia.orgorganicreactions.org

However, the full synthetic potential of organozincs was not realized until the advent of transition metal-catalyzed cross-coupling reactions. organicreactions.org The work of Ei-ichi Negishi in the late 1970s demonstrated that organozinc reagents could be efficiently coupled with organic halides in the presence of palladium or nickel catalysts. wikipedia.org This breakthrough dramatically expanded their utility and led to the widespread adoption of organozinc reagents for the construction of complex organic molecules. organicreactions.orgwikipedia.org More recent advancements have focused on developing milder and more efficient methods for preparing highly functionalized organozinc reagents, such as the use of activated zinc (Rieke Zinc) or lithium chloride to facilitate direct insertion into organic halides. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

Era Key Development Significance
1849 Edward Frankland synthesizes diethylzinc. wikipedia.orgdigitellinc.comBirth of organometallic chemistry. acs.org
Late 19th Century Reactions with esters, acid chlorides, and aldehydes are developed. digitellinc.comEarly applications in forming C-C bonds and synthesizing alcohols. digitellinc.com
1887 Sergei Reformatskii develops the Reformatsky reaction. wikipedia.orgdigitellinc.comFormation of β-hydroxy esters using zinc enolates. organicreactions.org
1958 Howard Simmons and Ronald Smith report the Simmons-Smith reaction. organicreactions.orgA key method for stereospecific cyclopropanation of alkenes.
1970s Ei-ichi Negishi develops the palladium-catalyzed cross-coupling reaction. wikipedia.orgRevolutionized C-C bond formation, enabling the synthesis of complex molecules with high functional group tolerance. organicreactions.orgwikipedia.org
Modern Era Development of activated zinc (e.g., Rieke Zinc) and LiCl-mediated preparations. organic-chemistry.orgsigmaaldrich.comProvides simple, high-yielding routes to a broad range of functionalized organozinc reagents at moderate temperatures. organic-chemistry.org

Overview of Aryl Organozinc Halides as Synthetic Intermediates

Aryl organozinc halides, with the general structure ArZnX, are a crucial subclass of organozinc reagents that serve as powerful intermediates for forming carbon-carbon bonds, particularly in the synthesis of biaryl and aryl-substituted compounds. organic-chemistry.org The compound 4-(1,3-Dioxan-2-yl)phenylZinc bromide is a specific example of this class.

There are several common methods for their preparation. One robust method is the direct oxidative insertion of zinc metal into an aryl iodide or bromide. organic-chemistry.org This process is often facilitated by activating the zinc, for example by using highly reactive Rieke zinc or by adding salts like lithium chloride, which helps to solubilize the organozinc species as it forms on the metal surface. organic-chemistry.orgnih.gov An alternative route involves transmetalation, where a more reactive organometallic, such as an aryllithium or aryl Grignard reagent, is treated with a zinc halide salt like zinc bromide (ZnBr₂) at low temperatures. reddit.comorgsyn.org

Once formed, these functionalized aryl organozinc reagents are most commonly employed in Negishi cross-coupling reactions. wikipedia.org In a typical application, a reagent like this compound can be coupled with various aryl, heteroaryl, or vinyl halides in the presence of a palladium catalyst to construct complex molecular architectures. acs.org The mild reaction conditions and broad substrate scope make this a highly reliable and widely used synthetic strategy. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2Zn B14885347 4-(1,3-Dioxan-2-yl)phenylZinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2Zn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);2-phenyl-1,3-dioxane

InChI

InChI=1S/C10H11O2.BrH.Zn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1

InChI Key

MCKQRCFECGBQQN-UHFFFAOYSA-M

Canonical SMILES

C1COC(OC1)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Reactivity and Transformational Chemistry of 4 1,3 Dioxan 2 Yl Phenylzinc Bromide

Transition-Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Cross-Coupling Reactions

Cyclization/Alkylmetal Interception with Dioxane-Containing Substrates

While direct studies involving 4-(1,3-dioxan-2-yl)phenylzinc bromide in cyclization/alkylmetal interception reactions are not extensively documented, related transformations highlight the potential utility of the dioxane motif in such processes. For instance, nickel-catalyzed cyclization/alkylation processes have been shown to be compatible with functionalized alkyl Grignard reagents bearing a 1,3-dioxane (B1201747) unit. In these reactions, a silicon-tethered alkenyl alkyl iodide undergoes a nickel-catalyzed cyclization, and the resulting alkylnickel intermediate is intercepted by an organometallic reagent. The compatibility of the reaction with a (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide showcases the robustness of the dioxane protecting group under these catalytic conditions. This suggests that this compound could potentially serve as an effective arylating agent in similar nickel-catalyzed intramolecular cyclization/cross-coupling cascades, allowing for the introduction of a protected benzaldehyde (B42025) moiety onto a newly formed carbocyclic scaffold.

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based systems. Organozinc reagents, including aryl zinc bromides, are known to participate in copper-catalyzed acylations and arylations. In the presence of a suitable copper catalyst, such as copper(I) cyanide, this compound can be expected to react with a variety of electrophiles. For example, its reaction with acid chlorides would provide a direct route to protected 4-acylbenzaldehydes. These transformations are often characterized by their high functional group tolerance, a critical feature when working with a protected aldehyde.

ElectrophileCatalystProduct
Aroyl ChlorideCuCN4-(1,3-Dioxan-2-yl)phenyl Ketone
Alkenyl HalideCu(I) salt4-(1,3-Dioxan-2-yl)styrene derivative

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical approach to carbon-carbon bond formation. These reactions often proceed via radical mechanisms and are particularly effective for the coupling of alkyl halides with organometallic reagents. While specific examples detailing the use of this compound in iron-catalyzed Negishi-type couplings are not abundant in the literature, the general principles of these reactions suggest its applicability. An iron catalyst, often in combination with an amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), can facilitate the coupling of the arylzinc reagent with primary and secondary alkyl halides. This would provide a straightforward method for the synthesis of 4-alkylbenzaldehyde derivatives, protected as their dioxane acetals. The chemoselectivity of such reactions would be a key consideration, particularly in substrates bearing other reactive functional groups.

Ligand Effects and Catalyst Design in Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand influences the stability, activity, and selectivity of the catalyst by modulating the rates of oxidative addition, transmetalation, and reductive elimination. For the cross-coupling of this compound with aryl or vinyl halides, the choice of phosphine (B1218219) ligand is paramount.

Bulky and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the coupling of sterically hindered and electronically challenging substrates. These ligands facilitate the formation of the active monoligated Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The design of catalysts for these transformations often involves the use of pre-formed palladium-ligand complexes, which can offer greater stability and reproducibility.

LigandCatalyst SystemKey Advantages
SPhosPd(OAc)₂/SPhosHigh activity for sterically hindered substrates
XPhosPd₂(dba)₃/XPhosBroad substrate scope, good thermal stability
RuPhosPd(OAc)₂/RuPhosEffective for couplings involving heteroaryl halides

Addition Reactions

Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones)

Organozinc reagents, including this compound, can act as nucleophiles and add to the electrophilic carbon of carbonyl compounds. This reaction, analogous to the Grignard reaction, provides a direct method for the formation of new carbon-carbon bonds and the synthesis of secondary and tertiary alcohols. The addition of this compound to an aldehyde will yield a secondary alcohol, while its addition to a ketone will produce a tertiary alcohol.

The reactivity of the organozinc reagent can be influenced by the presence of additives. For instance, the addition of lithium salts can enhance the nucleophilicity of the aryl zinc species. Furthermore, the development of catalytic asymmetric methods for the addition of organozinc reagents to carbonyls allows for the synthesis of chiral alcohols with high enantioselectivity. This is typically achieved through the use of a chiral ligand that coordinates to the zinc atom, thereby creating a chiral environment around the reacting species.

Carbonyl CompoundProduct Type
BenzaldehydeSecondary Alcohol
AcetophenoneTertiary Alcohol
CyclohexanoneTertiary Alcohol

Conjugate Addition (Michael-type Reactions)

In the presence of a copper catalyst, the reactivity of organozinc reagents can be diverted from 1,2-addition to carbonyls to 1,4-conjugate addition to α,β-unsaturated systems. This Michael-type addition is a powerful tool for the formation of carbon-carbon bonds at the β-position of an enone or enal. The reaction of this compound with an α,β-unsaturated ketone, in the presence of a copper salt, would lead to the formation of a β-aryl ketone, with the aryl group being the 4-(1,3-dioxan-2-yl)phenyl moiety. This transformation provides a strategic route to functionalized ketones that can be further elaborated. The in situ generation of a copper-zinc species is believed to be the key intermediate that delivers the aryl group in a 1,4-fashion.

α,β-Unsaturated SubstrateCatalystProduct
CyclohexenoneCuCN3-(4-(1,3-Dioxan-2-yl)phenyl)cyclohexanone
ChalconeCu(I) salt1,3-Diphenyl-3-(4-(1,3-dioxan-2-yl)phenyl)propan-1-one

Addition to Imines and Nitriles

The addition of organozinc reagents to the carbon-nitrogen double bond of imines and the carbon-nitrogen triple bond of nitriles represents a fundamental method for the synthesis of amines and ketones, respectively.

Addition to Imines:

The reaction of arylzinc reagents with imines typically requires activation of the imine to enhance its electrophilicity. This can be achieved through the use of Lewis acids or by employing imines bearing electron-withdrawing groups on the nitrogen atom, such as N-sulfonyl or N-acyl groups. rsc.orgorganic-chemistry.org The addition of this compound to an activated imine is expected to proceed via a nucleophilic attack of the aryl group on the imine carbon, forming a zinc amide intermediate. Subsequent hydrolysis of this intermediate would yield the corresponding secondary amine.

The general mechanism involves the coordination of the Lewis acid or the activating group to the imine nitrogen, which polarizes the C=N bond and renders the carbon atom more susceptible to nucleophilic attack. The arylzinc reagent then delivers the 4-(1,3-dioxan-2-yl)phenyl group to form a new carbon-carbon bond.

SubstrateReagentProductNotes
N-TosylimineThis compoundN-Tosyl-protected diarylmethylamineThe reaction is often facilitated by a copper catalyst. rsc.org
N-AcylimineThis compoundN-Acyl-protected diarylmethylamineCan proceed in the presence of Lewis acids.

Addition to Nitriles:

The addition of arylzinc reagents to nitriles provides a route to ketones after a hydrolytic workup. The reaction involves the nucleophilic addition of the aryl group to the electrophilic carbon of the nitrile, forming a zinc imine intermediate. Hydrolysis of this intermediate furnishes the corresponding ketone. While less reactive than organolithium or Grignard reagents, arylzinc compounds offer the advantage of higher functional group tolerance. The dioxane acetal (B89532) in this compound is expected to be stable under these reaction conditions.

SubstrateReagentIntermediateFinal Product (after hydrolysis)
BenzonitrileThis compoundZinc imine4-(1,3-Dioxan-2-yl)benzophenone
AcetonitrileThis compoundZinc imine1-(4-(1,3-Dioxan-2-yl)phenyl)ethan-1-one

Barbier-type Reaction with Dioxane-Functionalized Substrates

The Barbier reaction is a one-pot organometallic reaction where an organometallic reagent is generated in situ from an organic halide and a metal in the presence of a carbonyl compound. wikipedia.orgalfa-chemistry.comnrochemistry.com This approach is particularly useful when the organometallic reagent is unstable. In the context of this compound, a Barbier-type reaction would involve the reaction of 4-bromo-benzaldehyde propylene (B89431) glycol acetal with zinc powder in the presence of an aldehyde or ketone.

This reaction offers a direct method to synthesize diaryl methanols or tertiary alcohols containing the dioxane-protected benzaldehyde moiety. The zinc metal reacts with the aryl bromide to form the organozinc species in the presence of the carbonyl substrate, which is then immediately trapped by the newly formed nucleophile. ucl.ac.ukrsc.org

Table of Expected Barbier-type Reaction Products:

Aryl HalideCarbonyl CompoundMetalProduct
4-Bromobenzaldehyde propylene glycol acetalBenzaldehydeZinc(4-(1,3-Dioxan-2-yl)phenyl)(phenyl)methanol
4-Bromobenzaldehyde propylene glycol acetalAcetoneZinc2-(4-(1,3-Dioxan-2-yl)phenyl)propan-2-ol

Addition to Nitrosoarenes

The addition of arylzinc reagents to nitrosoarenes provides a direct route to N,N-diarylhydroxylamines, which can be further reduced to the corresponding diarylamines. This reaction involves the nucleophilic attack of the arylzinc compound on the nitrogen atom of the nitroso group.

The reaction of this compound with a nitrosoarene, such as nitrosobenzene, is expected to yield N-(4-(1,3-dioxan-2-yl)phenyl)-N-phenylhydroxylamine. This intermediate can then be subjected to a reduction step, for instance with zinc dust or other reducing agents, to afford the corresponding diarylamine. This method is valuable for the synthesis of unsymmetrical diarylamines.

Reaction Scheme:

Addition: this compound + Nitrosobenzene → N-(4-(1,3-Dioxan-2-yl)phenyl)-N-phenyl-O-zinc bromide

Hydrolysis/Reduction: N-(4-(1,3-Dioxan-2-yl)phenyl)-N-phenyl-O-zinc bromide → N-(4-(1,3-Dioxan-2-yl)phenyl)-N-phenylhydroxylamine → 4-(1,3-Dioxan-2-yl)-N-phenylaniline

Transmetallation to Other Organometallic Species for Enhanced Reactivity

While organozinc reagents are valued for their functional group tolerance, their nucleophilicity is moderate. To enhance their reactivity, particularly in cross-coupling reactions, they can undergo transmetallation with transition metal salts, most commonly copper(I) or palladium(0) complexes. organic-chemistry.org

Transmetallation to Copper:

The transmetallation of this compound with a copper(I) salt, such as copper(I) cyanide or copper(I) iodide, would generate a more reactive organocopper species. These organocopper reagents are particularly effective in a variety of reactions, including conjugate additions to α,β-unsaturated carbonyl compounds and cross-coupling reactions with aryl and vinyl halides (Negishi coupling). organic-chemistry.org The presence of the dioxane acetal is not expected to interfere with this process.

Transmetallation to Palladium:

In the context of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the arylzinc reagent undergoes transmetallation to a palladium(II) intermediate. wikipedia.orgorganic-chemistry.org This step is a key part of the catalytic cycle. The reaction of this compound with an aryl or vinyl halide in the presence of a palladium(0) catalyst would proceed via oxidative addition of the halide to the palladium(0) species, followed by transmetallation of the aryl group from zinc to palladium, and finally reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. organic-chemistry.orgnih.gov

Table of Potential Cross-Coupling Products via Transmetallation:

Organozinc ReagentCoupling PartnerCatalyst SystemProduct
This compoundIodobenzenePd(PPh₃)₄4-(1,3-Dioxan-2-yl)biphenyl
This compoundVinyl bromidePd(dppf)Cl₂4-(1,3-Dioxan-2-yl)styrene
This compound2-BromopyridineNi(acac)₂ / ligand2-(4-(1,3-Dioxan-2-yl)phenyl)pyridine

Mechanistic Investigations of Reactions Involving 4 1,3 Dioxan 2 Yl Phenylzinc Bromide

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of a typical Negishi cross-coupling reaction, a likely application for 4-(1,3-Dioxan-2-yl)phenylzinc bromide, is fundamentally defined by oxidative addition and reductive elimination steps at a palladium center.

Oxidative Addition: The process is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) intermediate. The rate and success of this step can be influenced by the nature of the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst. For instance, the reaction of Pd(0) complexes with aryl halides is a well-established method to generate the active Pd(II) species necessary for the subsequent steps of the catalytic cycle.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center are eliminated to form a new carbon-carbon bond, regenerating the palladium(0) catalyst. This step is crucial for catalyst turnover. The rate of reductive elimination can be affected by the electronic properties and steric bulk of the ligands on the palladium and the organic moieties themselves. Studies have shown that electron-donating ligands can accelerate reductive elimination, while bulky ligands might hinder it. For arylpalladium(II) complexes, the electronic nature of the aryl group can also play a role; electron-deficient aryl groups can sometimes lead to faster reductive elimination.

The general pathways for these steps are illustrated below:

StepGeneral ReactionDescription
Oxidative AdditionPd(0)Ln + Ar-X → Ar-Pd(II)(X)LnThe palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the aryl-halide bond.
Reductive EliminationAr-Pd(II)(R)Ln → Ar-R + Pd(0)LnThe coupled product is formed, and the palladium catalyst is regenerated in its active Pd(0) state.

Transmetallation Kinetics and Thermodynamics

Transmetallation is the step where the organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide. This is a critical step that brings the two coupling partners together on the metal center.

Kinetics: The rate of transmetallation is influenced by several factors, including the nature of the organozinc reagent, the halide on the palladium complex, and the solvent. Studies on phenylzinc reagents have indicated that the halide associated with the zinc can affect the reaction rate, with phenylzinc iodide generally showing higher reactivity than the corresponding chloride or bromide. This is attributed to the electronic effects and the Lewis acidity of the zinc center. The presence of salts, such as lithium chloride, can also accelerate transmetallation by breaking up zincate aggregates and forming more reactive organozinc species.

Thermodynamics: The thermodynamics of transmetallation are governed by the relative stability of the starting materials and the products. The formation of a more stable palladium-carbon bond at the expense of the zinc-carbon bond drives the reaction forward. The exact thermodynamic parameters for the transmetallation of this compound are not available, but the process is generally considered to be thermodynamically favorable for many organozinc reagents in Negishi couplings.

A general representation of the transmetallation step is as follows:

Ar-Pd(II)(X)Ln + R-ZnBr → Ar-Pd(II)(R)Ln + ZnXBr

FactorInfluence on Transmetallation
Organozinc Reagent The reactivity generally follows the order R-ZnI > R-ZnBr > R-ZnCl.
Ligands on Palladium Bulky or electron-donating ligands can influence the rate of transmetallation.
Additives Salts like LiCl can break down aggregates and increase the concentration of the active monomeric organozinc species.
Solvent The polarity and coordinating ability of the solvent can affect the solubility and reactivity of the organozinc reagent.

Role of the Zinc-Carbon Bond Activation

The activation of the zinc-carbon bond is a prerequisite for the transmetallation step. The C-Zn bond in arylzinc reagents is covalent but possesses a significant degree of ionic character due to the difference in electronegativity between carbon and zinc. This polarization makes the carbon atom nucleophilic, allowing it to attack the electrophilic palladium center.

The reactivity of the zinc-carbon bond can be tuned by the solvent and the presence of additives. In polar aprotic solvents like THF, the solvent molecules can coordinate to the zinc atom, increasing the polarization of the C-Zn bond and enhancing the nucleophilicity of the aryl group. The formation of "ate" complexes, for instance, by the addition of lithium salts, can further increase the reactivity of the organozinc reagent.

Influence of the 1,3-Dioxan-2-yl Group on Reaction Mechanisms (e.g., Electronic and Steric Effects)

Electronic Effects: The oxygen atoms of the dioxane ring can exert a -I (inductive) effect, withdrawing electron density from the phenyl ring. This can make the zinc-bearing carbon atom slightly less nucleophilic compared to an unsubstituted phenylzinc bromide. However, the oxygen lone pairs can also participate in resonance (+R effect), which would donate electron density to the aromatic ring. The net effect will depend on the relative contributions of these opposing effects and the specific reaction conditions. Computational studies on similar systems have shown that stereoelectronic interactions within the dioxane ring itself are significant. nih.gov The presence of this group is not expected to dramatically alter the fundamental steps of the catalytic cycle but may influence their rates.

Steric Effects: The 1,3-dioxan-2-yl group is sterically more demanding than a simple hydrogen atom. This steric bulk could potentially influence the approach of the organozinc reagent to the palladium center during transmetallation. However, as the group is in the para position, its steric impact on the zinc-carbon bond and its direct interaction with the catalytic center is likely to be minimal. The chair-like conformation of the 1,3-dioxane (B1201747) ring is a known feature and is generally stable under basic, reductive, or oxidative conditions. thieme-connect.de

EffectPotential Influence on Reaction Mechanism
Electronic (-I) May slightly decrease the nucleophilicity of the aryl group, potentially slowing down the transmetallation step.
Electronic (+R) May partially counteract the inductive withdrawal, moderating the electronic effect.
Steric The para-position of the bulky group is unlikely to cause significant steric hindrance at the reaction center.

Stereochemical Aspects of Reactivity

In the context of cross-coupling reactions involving achiral arylzinc reagents like this compound, the primary stereochemical consideration is the retention of configuration if the coupling partners (e.g., a vinyl halide) possess stereocenters.

Negishi couplings are generally known to proceed with retention of stereochemistry at sp2 centers. For instance, the coupling of a (Z)-vinyl halide with an organozinc reagent typically yields the (Z)-alkene product. This stereospecificity is a key advantage of the Negishi reaction. The 1,3-dioxan-2-yl group itself is achiral and is not expected to induce any specific stereoselectivity in the absence of other chiral elements in the reactants or catalysts.

However, the conformation of the 1,3-dioxane ring can be a subject of stereochemical interest. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de While this does not directly impact the stereochemical outcome of a typical cross-coupling reaction, understanding the conformational preferences can be important in more complex molecular architectures where the dioxane moiety might interact with other parts of the molecule. Computational studies have been used to investigate the stereochemistry of 1,3-dioxane derivatives. researchgate.net

Theoretical and Computational Studies of Dioxane Functionalized Arylzinc Bromides

Electronic Structure Analysis of the 4-(1,3-Dioxan-2-yl)phenylZinc Bromide Moiety

The electronic structure of an organometallic reagent is fundamental to its reactivity. In the case of this compound, the interplay between the aromatic ring, the zinc bromide group, and the dioxane substituent dictates its chemical behavior. Computational methods such as Density Functional Theory (DFT) allow for a detailed analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding its nucleophilic and electrophilic character.

The HOMO of an arylzinc reagent is typically localized on the carbon atom bonded to the zinc, reflecting the nucleophilic nature of this carbon in cross-coupling reactions. The energy of the HOMO is a critical parameter; a higher HOMO energy generally corresponds to greater nucleophilicity and reactivity. The 1,3-dioxane (B1201747) substituent at the para position of the phenyl ring is expected to have a modest electron-donating effect through resonance, which would raise the energy of the HOMO compared to unsubstituted phenylzinc bromide. This, in turn, would enhance its reactivity in processes like the Negishi cross-coupling reaction.

The LUMO, conversely, is generally associated with the σ* anti-bonding orbital of the carbon-zinc bond. The energy of the LUMO can provide insights into the stability of the reagent and its susceptibility to certain side reactions. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can more readily engage in chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can elucidate the nature of the carbon-zinc bond. This analysis provides a picture of the bonding in terms of localized orbitals, offering insights into the degree of ionic versus covalent character of the C-Zn bond. For arylzinc bromides, the C-Zn bond is predominantly covalent with some ionic character. The NBO analysis can also quantify the charge distribution across the molecule, confirming the partial negative charge on the carbon atom attached to zinc and the partial positive charge on the zinc atom.

The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the C-Zn bond by analyzing the topology of the electron density. The properties of the bond critical point (BCP) between the carbon and zinc atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide a quantitative measure of the bond's strength and nature.

Computational MethodKey Insights for this compound
Frontier Molecular Orbital (FMO) Theory The HOMO is primarily located on the ipso-carbon of the phenyl ring, indicating its nucleophilic character. The dioxane group is expected to slightly raise the HOMO energy, enhancing reactivity. The HOMO-LUMO gap provides a measure of chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis The C-Zn bond is characterized as a polar covalent bond. The analysis quantifies the charge distribution, showing a partial negative charge on the carbon and a partial positive charge on the zinc.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of the bond critical point between carbon and zinc provides quantitative data on the nature and strength of the C-Zn bond.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energies. For the reactions of this compound, particularly the Negishi cross-coupling, DFT can elucidate the detailed mechanism. The Negishi coupling typically proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium or nickel catalyst. DFT can model this step to understand how the electronic properties of the catalyst and the halide influence the reaction barrier.

Transmetalation: This is the crucial step where the aryl group is transferred from the zinc reagent to the palladium center. DFT calculations can model the transition state of this process, which is believed to involve a bridging halide or a direct exchange of the organic groups. The dioxane substituent, through its electronic influence on the phenyl ring, can affect the rate of this step. An electron-donating group can facilitate the transfer of the aryl group to the electron-deficient metal center.

DFT studies on related arylzinc reagents in Negishi couplings have shown that the nature of the substituents on the aryl ring can significantly impact the energetics of the transmetalation and reductive elimination steps. acs.org While specific DFT calculations for the reaction pathways of this compound are not extensively reported in the literature, the general principles derived from studies of other functionalized arylzinc reagents can be applied. The presence of the dioxane group is not expected to fundamentally alter the established mechanism of the Negishi coupling but rather to modulate the rates of the individual steps.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can be a predictive tool for understanding the reactivity and selectivity of a reagent in different chemical environments. For this compound, computational models can help predict its behavior in cross-coupling reactions.

The reactivity of an arylzinc reagent is closely tied to the nucleophilicity of the carbon atom bonded to zinc. As discussed in the electronic structure analysis, the dioxane substituent is expected to enhance the nucleophilicity of the ipso-carbon through a mild electron-donating effect. This would suggest that this compound would be more reactive in Negishi couplings than unsubstituted phenylzinc bromide.

Computational studies can also predict potential side reactions. For instance, arylzinc reagents can sometimes undergo cine-substitution, where the incoming electrophile attacks a different position on the aromatic ring. researchgate.netacs.org DFT calculations can be used to explore the energy barriers for both the desired ipso-substitution and the potential cine-substitution pathways. The likelihood of cine-substitution is generally low for para-substituted arylzinc reagents like the one .

In terms of selectivity, if the arylzinc reagent were to be used in a reaction with a substrate containing multiple electrophilic sites, computational methods could help predict the regioselectivity. By calculating the activation energies for the reaction at each site, the most likely product can be identified.

Predicted PropertyComputational BasisExpected Outcome for this compound
Reactivity HOMO energy, charge on the ipso-carbonHigher reactivity in Negishi coupling compared to unsubstituted phenylzinc bromide due to the electron-donating nature of the dioxane group.
Selectivity Calculation of activation energies for competing pathwaysHigh selectivity for ipso-substitution in cross-coupling reactions.

Conformational Analysis of the 1,3-Dioxane Ring in Organozinc Complexes

The 1,3-dioxane ring is a six-membered heterocycle that, similar to cyclohexane, adopts a chair conformation as its most stable arrangement to minimize steric and torsional strain. thieme-connect.de The presence of two oxygen atoms in the ring, however, introduces specific stereoelectronic effects that influence its conformational preferences. nih.govfigshare.comresearchgate.net

Computational studies, often employing methods like Hartree-Fock or DFT, have been extensively used to investigate the conformational landscape of substituted 1,3-dioxanes. researchgate.net These studies have confirmed that the chair conformation is the global minimum on the potential energy surface. Other conformations, such as the twist-boat and boat, are significantly higher in energy.

For a 2-substituted 1,3-dioxane, such as the one present in the target molecule (where the phenylzinc bromide moiety is at the 2-position of a conceptual 1,3-dioxane derived from the phenyl group), the substituent can occupy either an axial or an equatorial position in the chair conformation. Due to the significant 1,3-diaxial interactions between an axial substituent at the C2 position and the axial hydrogens at C4 and C6, the equatorial position is strongly favored thermodynamically. thieme-connect.de

Computational studies on 2-phenyl-1,3-dioxane (B8809928) provide a good model for understanding the conformational behavior of the dioxane ring in this compound. These studies would show a strong preference for the conformer where the phenyl group is in the equatorial position. The energy difference between the equatorial and axial conformers can be quantified through these calculations.

The table below summarizes typical relative energies for different conformations of a 2-substituted 1,3-dioxane, as determined by computational studies.

ConformationRelative Energy (kcal/mol) - ApproximateKey Features
Chair (Equatorial Substituent) 0.0Most stable conformation, minimizes steric and torsional strain.
Chair (Axial Substituent) > 4.0Destabilized by 1,3-diaxial interactions.
Twist-Boat 5.0 - 6.0A flexible form, an intermediate in the chair-flipping process.
Boat > 6.0High energy conformation due to eclipsing interactions and flagpole steric hindrance.

Advanced Applications and Synthetic Strategies Utilizing 4 1,3 Dioxan 2 Yl Phenylzinc Bromide

Strategic Use in the Synthesis of Complex Organic Molecules

The primary application of 4-(1,3-Dioxan-2-yl)phenylzinc bromide lies in its role as a masked benzaldehyde (B42025) equivalent in the synthesis of intricate organic molecules. The 1,3-dioxane (B1201747) group serves as a robust protecting group for the aldehyde functionality, which is sensitive to the nucleophilic and basic conditions often employed in organometallic reactions. This protection strategy allows for the phenylzinc moiety to participate in cross-coupling reactions without interference from the aldehyde.

A key advantage of this reagent is its ability to introduce a latent formyl group onto a variety of molecular scaffolds. Following the carbon-carbon bond formation, the acetal (B89532) can be readily deprotected under mild acidic conditions to reveal the aldehyde. This aldehyde can then be further manipulated, for instance, through oxidation to a carboxylic acid, reduction to an alcohol, or participation in olefination or condensation reactions. This sequential reaction pathway is a cornerstone of its strategic use in multi-step total synthesis.

For example, in the synthesis of biologically active compounds, the introduction of a benzaldehyde moiety at a late stage can be crucial for the final steps of the synthetic route. The use of this compound allows for the assembly of the core structure of the target molecule via robust and high-yielding cross-coupling reactions, with the aldehyde functionality being unmasked only when required. This approach has been instrumental in the synthesis of various pharmacologically relevant molecules. beilstein-journals.org

Formation of Polyfunctionalized Aromatic and Heterocyclic Systems

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms, making it ideal for the synthesis of biaryl and heterobiaryl structures. researchgate.net this compound serves as an excellent coupling partner in these reactions, enabling the synthesis of a diverse array of polyfunctionalized aromatic and heterocyclic systems.

By coupling this organozinc reagent with various aryl or heteroaryl halides (or triflates), substituted biaryl systems with a protected formyl group can be readily prepared. This strategy is particularly useful for constructing molecules with specific substitution patterns that might be difficult to achieve through other synthetic methods. The resulting biaryls can be further functionalized by leveraging the reactivity of the unmasked aldehyde.

The versatility of this approach extends to the synthesis of complex heterocyclic systems. For instance, coupling of this compound with a halogenated heterocycle can introduce a functionalized phenyl ring, which can then be used as a handle for subsequent cyclization reactions to form more elaborate heterocyclic frameworks. The tolerance of the Negishi coupling to a wide range of functional groups makes this a highly adaptable method for the construction of diverse molecular libraries. mdpi.com

Tandem and Cascade Reactions

While specific examples of tandem and cascade reactions directly involving this compound are not extensively documented in the literature, the inherent reactivity of organozinc reagents suggests their potential in such processes. Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

A plausible, though not explicitly reported, tandem sequence could involve an initial Negishi cross-coupling of this compound with a suitably functionalized coupling partner. The newly formed product could then undergo a subsequent intramolecular reaction, triggered by a change in reaction conditions or the addition of another reagent, leading to a more complex cyclic or polycyclic system. The protected aldehyde, once deprotected, could also serve as a trigger for a subsequent cascade cyclization. The development of such tandem and cascade strategies represents a promising area for future research in expanding the synthetic utility of this versatile reagent.

Stereoselective Synthesis with Chiral Catalysts

The development of stereoselective cross-coupling reactions is a major focus of modern organic synthesis, enabling the preparation of enantiomerically enriched molecules. In the context of Negishi coupling, the use of chiral ligands on the palladium or nickel catalyst can induce asymmetry in the product.

While the phenyl group of this compound is achiral, its coupling with a prochiral electrophile or a racemic partner in the presence of a chiral catalyst could, in principle, lead to the formation of a stereocenter. For example, a dynamic kinetic resolution of a racemic electrophile could be achieved, where one enantiomer reacts preferentially to yield an enantioenriched product.

The success of such stereoselective transformations is highly dependent on the design of the chiral ligand. Chiral phosphine (B1218219) ligands are commonly employed in asymmetric cross-coupling reactions, and their steric and electronic properties can be fine-tuned to achieve high levels of enantioselectivity. chinesechemsoc.orgnih.gov Although specific examples detailing the use of this compound in catalyst-controlled stereoselective reactions are not prevalent in the literature, the general principles of asymmetric Negishi coupling suggest that this is a feasible and potentially powerful strategy for the synthesis of chiral molecules bearing a benzaldehyde-derived moiety. nih.govacs.org Further research into the application of modern chiral catalyst systems with this reagent is warranted to explore its full potential in asymmetric synthesis.

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